molecular formula C5H8F2O3 B3043771 2,2-Difluoroethyl ethyl carbonate CAS No. 916678-14-3

2,2-Difluoroethyl ethyl carbonate

Cat. No.: B3043771
CAS No.: 916678-14-3
M. Wt: 154.11 g/mol
InChI Key: WXVCMUWGHFXASO-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl ethyl carbonate is an organic compound with the molecular formula C5H8F2O3. It is a carbonate ester derived from 2,2-difluoroethanol and ethyl carbonate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl ethyl carbonate typically involves the reaction of 2,2-difluoroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl ethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-difluoroethanol and ethyl carbonate.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation and Reduction: Suitable oxidizing or reducing agents depending on the desired transformation.

Major Products Formed:

    Hydrolysis: 2,2-Difluoroethanol and ethyl carbonate.

    Transesterification: Various carbonate esters depending on the alcohol used.

Scientific Research Applications

2,2-Difluoroethyl ethyl carbonate has several applications in scientific research:

Comparison with Similar Compounds

    Ethylene Carbonate: A cyclic carbonate used in lithium-ion battery electrolytes.

    Propylene Carbonate: Another cyclic carbonate with similar applications.

    Dimethyl Carbonate: A linear carbonate used as a solvent and reagent in organic synthesis.

Uniqueness: 2,2-Difluoroethyl ethyl carbonate is unique due to the presence of fluorine atoms, which impart distinct properties such as higher thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in high-performance applications, such as advanced battery technologies .

Properties

IUPAC Name

2,2-difluoroethyl ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVCMUWGHFXASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258395
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916678-14-3
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916678-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Difluoroethyl ethyl carbonate was prepared as in [Synthesis of 2,2-Difluoroethyl Methyl Carbonate] of Example IV-1, except that ethyl chlorocarbonate (7.9 g, 0.073 mol) was substituted for methyl chlorocarbonate (6.9 g, 0.073 mol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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